N-Fmoc-L-threonine Allyl Ester

説明

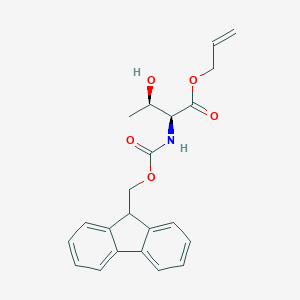

N-Fmoc-L-threonine Allyl Ester is a derivative of threonine, an essential amino acid. This compound is widely used in peptide synthesis due to its protective groups, which help in the stepwise construction of peptides. The molecular formula of this compound is C22H23NO5, and it has a molecular weight of 381.42 .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-L-threonine Allyl Ester typically involves the protection of the amino and hydroxyl groups of threonine. The process begins with the protection of the amino group using the fluorenylmethyloxycarbonyl (Fmoc) group. The hydroxyl group is then protected with an allyl ester. The reaction conditions often involve the use of dichloromethane (DCM) and N,N-diisopropylethylamine (DIPEA) as solvents and bases, respectively .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

化学反応の分析

Types of Reactions

N-Fmoc-L-threonine Allyl Ester undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The allyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution reagents: Such as palladium catalysts for allyl group substitution.

Major Products Formed

The major products formed from these reactions include:

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted threonine derivatives.

科学的研究の応用

Synthesis and Mechanism

The synthesis of N-Fmoc-L-threonine Allyl Ester typically involves two main steps:

- Protection of Functional Groups : The Fmoc group protects the amino group, while the allyl group protects the side chain hydroxyl group.

- Coupling and Deprotection : The compound is coupled to other amino acids during SPPS. After peptide assembly, the protecting groups are removed using methods such as palladium-mediated cleavage or treatment with tetrakis(trimethylsilyl)phosphonium iodide (TMSIP) .

Peptide Synthesis

This compound is extensively used in SPPS due to its dual protection strategy. This allows for selective coupling without interference from side reactions that could degrade or modify amino acids . The compound's stability under acidic conditions and lability under basic conditions enables effective deprotection strategies essential for successful peptide assembly.

Drug Development

The compound has potential applications in drug discovery, particularly in developing peptide-based therapeutics. Its role in stabilizing peptide structures can enhance the efficacy of drugs targeting specific biological pathways . For instance, studies have shown that peptides incorporating allyl-protected amino acids can be designed to inhibit protein-protein interactions (PPIs), which are critical in various diseases, including cancer .

Protein Interaction Studies

This compound is utilized in studies involving enzyme-substrate dynamics and protein interactions. By providing a stable framework for peptide assembly, researchers can investigate how specific peptides interact with proteins, contributing to our understanding of biochemical pathways .

Case Studies

Several studies highlight the utility of this compound:

- Study on Peptide Stability : Research demonstrated that peptides synthesized using this compound exhibited improved stability compared to those synthesized with other protecting groups. This was attributed to the compound's ability to prevent undesired side reactions during synthesis .

- Drug Discovery Applications : In drug development, peptides incorporating this compound were shown to effectively inhibit key protein interactions involved in cancer progression, showcasing their potential as therapeutic agents .

作用機序

The mechanism of action of N-Fmoc-L-threonine Allyl Ester involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis, preventing unwanted reactions. The allyl ester group protects the hydroxyl group, which can be selectively removed under mild conditions using palladium catalysts. This selective deprotection allows for the stepwise construction of peptides with high precision .

類似化合物との比較

Similar Compounds

N-Fmoc-L-serine Allyl Ester: Similar in structure but with a hydroxyl group instead of a methyl group.

N-Fmoc-L-tyrosine Allyl Ester: Contains an aromatic ring in addition to the hydroxyl group.

N-Fmoc-L-cysteine Allyl Ester: Contains a thiol group instead of a hydroxyl group.

Uniqueness

N-Fmoc-L-threonine Allyl Ester is unique due to its specific protective groups that allow for selective deprotection and precise peptide synthesis. Its hydroxyl group provides additional sites for modification, making it versatile in various synthetic applications .

生物活性

N-Fmoc-L-threonine Allyl Ester (CAS Number: 136523-92-7) is a derivative of the amino acid threonine, extensively utilized in peptide synthesis. This compound serves as a protected amino acid building block, facilitating the stepwise construction of peptides through solid-phase peptide synthesis (SPPS). The biological activity of this compound is primarily linked to its role in biochemical reactions, particularly in the synthesis of bioactive peptides and cyclic compounds.

Chemical Structure and Properties

- Molecular Formula : C22H23NO5

- Molecular Weight : 381.42 g/mol

- Functional Groups :

- Fmoc (Fluorenylmethoxycarbonyl) protecting group at the amino terminus.

- Allyl ester protecting group at the hydroxyl side chain.

These protective groups are crucial for controlling reactivity during peptide synthesis, allowing selective coupling and subsequent deprotection to yield functional peptides.

This compound acts primarily as a protecting group for the amine and hydroxyl groups during peptide synthesis. The mechanism involves:

- Formation of Carbamate : The Fmoc group reacts with the amine group to form a stable carbamate, which prevents unwanted reactions during coupling with other amino acids.

- Allyl Ester Cleavage : The allyl ester can be cleaved under mild conditions using palladium catalysts, allowing for the release of the hydroxyl group for further functionalization or incorporation into larger peptide structures.

Applications in Peptide Synthesis

This compound is integral in various applications:

- Peptide Synthesis : It serves as a building block in SPPS, enabling the construction of complex peptides with specific sequences and functionalities.

- Cyclic Peptides and Glycopeptides : The compound is utilized in synthesizing cyclic structures where precise control over functional groups is necessary .

- Drug Development : Its derivatives are explored for potential therapeutic applications due to their ability to mimic natural peptides and proteins .

Case Study 1: Synthesis of Bioactive Cyclodepsipeptides

Research has demonstrated that this compound can be effectively used in synthesizing cyclodepsipeptides such as apratoxin A. In this study, after the removal of both the allyl ester and Fmoc groups, macrolactamization was performed, yielding high product efficiency (72% yield) while maintaining biological activity against resistant bacterial strains .

Case Study 2: Antimicrobial Peptide Development

In another study focusing on antimicrobial peptides, this compound was incorporated into peptidomimetics designed to exhibit significant antimicrobial properties. The presence of hydrophobic and cationic residues enhanced their effectiveness against various bacterial strains, showcasing the compound's versatility in drug design .

Biochemical Pathways

The introduction and removal of protecting groups like Fmoc and allyl esters are critical steps in SPPS. The stability under acidic conditions allows for efficient coupling reactions, while mild cleavage conditions facilitate the final deprotection without compromising sensitive peptide bonds.

特性

IUPAC Name |

prop-2-enyl (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO5/c1-3-12-27-21(25)20(14(2)24)23-22(26)28-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h3-11,14,19-20,24H,1,12-13H2,2H3,(H,23,26)/t14-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLXCMMPBFKKXPV-VLIAUNLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OCC=C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OCC=C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00467098 | |

| Record name | N-Fmoc-L-threonine Allyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136523-92-7 | |

| Record name | N-Fmoc-L-threonine Allyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。